4-Thiomorpholinesulfonamide, 1,1-dioxide
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Overview
Description
4-Thiomorpholinesulfonamide, 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O4S2. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinesulfonamide, 1,1-dioxide typically involves the oxidation of thiomorpholine-4-sulfonamide. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
Thiomorpholine-4-sulfonamide+H2O2→4-Thiomorpholinesulfonamide, 1,1-dioxide+H2O
The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced oxidation techniques and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholinesulfonamide, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to thiomorpholine-4-sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiomorpholine-4-sulfonamide.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-Thiomorpholinesulfonamide, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thiomorpholinesulfonamide, 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-4-sulfonamide: The precursor to 4-Thiomorpholinesulfonamide, 1,1-dioxide.
Sulfonamide Derivatives: Compounds with similar sulfonamide functional groups.
Uniqueness
This compound is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in its ring.
Properties
CAS No. |
4157-99-7 |
---|---|
Molecular Formula |
C4H10N2O4S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-sulfonamide |
InChI |
InChI=1S/C4H10N2O4S2/c5-12(9,10)6-1-3-11(7,8)4-2-6/h1-4H2,(H2,5,9,10) |
InChI Key |
NHJFHAQBMGFFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1S(=O)(=O)N |
Origin of Product |
United States |
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